molecular formula C10H8ClNO B3049596 4-Chloro-3-quinolinemethanol CAS No. 21168-46-7

4-Chloro-3-quinolinemethanol

Cat. No.: B3049596
CAS No.: 21168-46-7
M. Wt: 193.63 g/mol
InChI Key: NJXFOKUONAXUBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-quinolinemethanol is a high-purity chemical compound provided as a solid, intended for research and development purposes. As a quinoline derivative, it serves as a versatile building block in organic synthesis and medicinal chemistry. Its molecular structure, featuring both a chloro substituent and a hydroxymethyl group, makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of pharmaceutical candidates and functional materials. Researchers utilize this compound to explore new chemical spaces and develop substances with potential biological activity. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Prior to use, researchers should consult the safety data sheet and handle the material with appropriate personal protective equipment in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21168-46-7

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(4-chloroquinolin-3-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-5,13H,6H2

InChI Key

NJXFOKUONAXUBE-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(C=N2)CO)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)CO)Cl

Origin of Product

United States

Ii. Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Chloro-3-quinolinemethanol

The most direct route to this compound involves the chemical reduction of a pre-existing quinoline (B57606) structure bearing a carboxylic acid derivative at the 3-position.

The conversion of an ester, such as ethyl or methyl 4-chloro-3-quinolinecarboxylate, to this compound is effectively achieved through reduction with a powerful hydride-donating agent. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation. organicchemistrydata.orgwikipedia.org The reaction involves the nucleophilic attack of hydride ions from the AlH₄⁻ complex onto the electrophilic carbonyl carbon of the ester group.

The process typically proceeds in an anhydrous ether solvent, like diethyl ether or tetrahydrofuran (B95107) (THF), due to the high reactivity of LiAlH₄ with protic solvents, including water and alcohols. wikipedia.orgic.ac.uk The reaction mechanism involves an initial reduction of the ester to an aldehyde intermediate. This aldehyde is more reactive than the starting ester and is immediately further reduced to the primary alcohol. masterorganicchemistry.com A subsequent aqueous or acidic workup is required to neutralize the reaction and protonate the resulting alkoxide to yield the final alcohol product, this compound. dtic.mil

Table 1: Reaction Parameters for LiAlH₄ Reduction

Parameter Description
Reagent Lithium Aluminum Hydride (LiAlH₄)
Substrate 4-Chloro-3-quinolinecarboxylate (e.g., ethyl ester)
Product This compound
Solvent Anhydrous Diethyl Ether or Tetrahydrofuran (THF)
Temperature Low temperatures are often employed to enhance selectivity. dtic.mil

| Workup | Aqueous or dilute acid solution to quench excess LiAlH₄ and protonate the product. ic.ac.uk |

A significant challenge in the reduction of halo-substituted compounds with potent reducing agents like LiAlH₄ is the potential for reductive dehalogenation. organicchemistrydata.org LiAlH₄ is capable of reducing alkyl halides to the corresponding alkanes, a reaction that proceeds via an Sₙ2 mechanism. masterorganicchemistry.com In the context of 4-Chloro-3-quinolinecarboxylate, the C4-Cl bond is on an aromatic ring, which makes it generally less susceptible to nucleophilic substitution than an alkyl halide. However, the powerful nature of LiAlH₄ means that cleavage of the carbon-chlorine bond is a possible side reaction. nist.gov

To favor the desired reduction of the ester while preserving the chloro substituent, the reaction is often carried out at low temperatures. dtic.mil Careful control of reaction conditions, such as temperature and the rate of reagent addition, is crucial to maximize the yield of this compound and minimize the formation of the dechlorinated by-product, 3-quinolinemethanol.

Reductive Methodologies: Lithium Aluminum Hydride Reduction of 4-Chloro-3-quinolinecarboxylate

Precursor Synthesis and Intermediate Chemistry for 4-Chloro-substituted Quinolines

The synthesis of 4-chloroquinolines often begins with the construction of the fundamental quinoline ring system, followed by the strategic introduction of the chloro-substituent.

The Gould-Jacobs reaction is a versatile and widely used method for synthesizing the quinoline scaffold, particularly 4-hydroxyquinoline (B1666331) derivatives which are key precursors to 4-chloroquinolines. wikipedia.orgiipseries.org The general sequence begins with the condensation of an aniline (B41778) derivative with an ethoxymethylenemalonic ester (like diethyl ethoxymethylenemalonate). wikipedia.orgiipseries.org This initial step forms an anilidomethylenemalonic ester intermediate.

The subsequent step involves a thermal cyclization. The application of heat causes an intramolecular cyclization via electrophilic attack on the aniline ring, which, after elimination of ethanol, forms the quinoline ring system. wikipedia.org This process yields a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org This 4-hydroxyquinoline exists in tautomeric equilibrium with its 4-oxo form (4-quinolone). wikipedia.orgbeilstein-journals.org This intermediate is pivotal, as the hydroxyl group at the C4 position can be readily converted into a chlorine atom in a subsequent step. Variations of the Gould-Jacobs reaction have been developed, including microwave-assisted syntheses, to improve reaction times and yields. scribd.com

Table 2: Gould-Jacobs Reaction Overview

Step Reactants Intermediate/Product Conditions
1 Aniline + Diethyl ethoxymethylenemalonate Anilidomethylenemalonic ester Condensation, often with heating.
2 Anilidomethylenemalonic ester 4-Hydroxy-3-carboalkoxyquinoline Thermal cyclization (high temperature). wikipedia.org

| 3 | 4-Hydroxy-3-carboalkoxyquinoline | 4-Chloro-3-carboalkoxyquinoline | Chlorination (e.g., with POCl₃). researchgate.net |

The introduction of a nitro (-NO₂) group onto the quinoline ring is a common strategy for functionalizing the molecule, often as a precursor to an amino group or to influence the ring's electronic properties. The synthesis of compounds like 4-chloro-2-methyl-3-nitroquinolines serves as a relevant example of building complexity on the quinoline core. researchgate.net

Nitration is typically achieved using nitrating agents, with the regioselectivity of the reaction being heavily influenced by the existing substituents on both the benzene (B151609) and pyridine (B92270) portions of the quinoline ring. For instance, recent methods have been developed for the specific meta-nitration of quinolines through a dearomatization-rearomatization sequence, which tolerates a wide variety of functional groups, including halogens. acs.org In the synthesis of 4-chloro-2-methyl-3-nitroquinolines, the nitro group can be introduced at the C3 position, playing a role in subsequent cyclization reactions to form fused heterocyclic systems like imidazo[4,5-c]quinolines. researchgate.net

The conversion of a 4-hydroxyquinoline or its tautomeric 4-quinolone form into a 4-chloroquinoline (B167314) is a crucial step in the synthesis of many quinoline-based compounds. The most common and effective method for this transformation is treatment with phosphorus oxychloride (POCl₃). researchgate.netgoogle.com

This reaction replaces the hydroxyl group at the C4 position with a chlorine atom. researchgate.net The process is widely applicable and is a key step following cyclizations like the Gould-Jacobs reaction to produce the necessary 4-chloroquinoline intermediates. researchgate.netresearchgate.net Other chlorinating agents can be used, but POCl₃ remains a standard and reliable choice in quinoline chemistry. google.com The resulting 4-chloroquinoline is a versatile intermediate, primed for nucleophilic substitution reactions at the C4 position.

Chlorination Protocols for Quinoline Ring Systems

Phosphoryl Chloride (POCl₃) Mediated Chlorination

Phosphoryl chloride (POCl₃) is a widely utilized and effective reagent for the chlorination of hydroxylated nitrogen heterocycles, particularly for converting 4-hydroxyquinolines (4-quinolones) into their 4-chloroquinoline counterparts. researchgate.netcommonorganicchemistry.com This transformation is a critical step in the synthesis of many quinoline-based compounds. The reaction proceeds by activating the hydroxyl group of the 4-quinolone tautomer, converting it into a good leaving group, which is subsequently displaced by a chloride ion.

The general mechanism involves the attack of the carbonyl oxygen of the 4-quinolone onto the phosphorus atom of POCl₃, leading to the formation of a chlorophosphate intermediate. This intermediate is highly reactive, and a nucleophilic attack by a chloride ion at the C-4 position of the quinoline ring results in the formation of the 4-chloroquinoline product and the release of a phosphate (B84403) by-product. researchgate.net This method is highly regioselective for the C-4 position due to the inherent reactivity of the 4-quinolone system.

In a relevant synthetic sequence, 4-hydroxy-3-methylquinoline can be effectively chlorinated using POCl₃ to yield 4-chloro-3-methylquinoline. dtic.mil Similarly, this method is applied to quinolones with different substituents at the 3-position. For instance, a 3-cyano-4-quinolone can be converted to its 4-chloro derivative using POCl₃ as the chlorinating agent. researchgate.net A key precursor to this compound, 4-hydroxyquinoline-3-carbaldehyde, would undergo this reaction to produce 4-chloroquinoline-3-carbaldehyde, which can then be reduced to the target methanol (B129727).

Table 1: Examples of POCl₃ Mediated Chlorination

Starting Material Product Reaction Conditions
4-Quinolone 4-Chloroquinoline Neat POCl₃, reflux
4-Hydroxy-3-methylquinoline 4-Chloro-3-methylquinoline POCl₃, heat
Regioselective Chlorination Strategies

Achieving regioselectivity in the chlorination of the quinoline ring is paramount for the synthesis of specifically substituted analogues like this compound. Direct electrophilic chlorination of the quinoline ring often leads to a mixture of products due to the complex electronics of the fused ring system. acs.org Therefore, specific strategies are employed to direct the chlorination to the desired position.

The most reliable and regioselective method for introducing a chlorine atom at the C-4 position is the chlorination of a 4-quinolone precursor, as detailed in the previous section. This substrate-controlled approach ensures chlorination occurs exclusively at the C-4 position.

Other advanced methods for regioselective halogenation have been developed, although they may target different positions. These often rely on directing groups or specialized catalysts:

Directed Halogenation: An amide group at the C-8 position can direct halogenation specifically to the C-5 position using reagents like iron(III) chloride in water. mdpi.com

Palladium-Catalyzed C-H Activation: Palladium catalysts can be used for the regioselective chlorination of arene C-H bonds using N-chlorosuccinimide (NCS) as the oxidant. organic-chemistry.org The site of chlorination is determined by the directing group on the substrate.

N-Oxide Chemistry: Quinoline N-oxides can be used as precursors for regioselective functionalization. Using a combination of triphenylphosphine (B44618) (PPh₃) and trichloroacetonitrile (B146778) (Cl₃CCN) can achieve selective chlorination at the C-2 position. researchgate.net

While these methods are powerful for generating diverse quinoline analogues, the synthesis of 4-chloroquinolines predominantly relies on the highly regioselective chlorination of 4-quinolones.

Advanced Synthetic Approaches to Quinolines Bearing Chloro-Substitution

Beyond direct chlorination, several advanced synthetic strategies can construct the chloro-quinoline core from acyclic or simpler cyclic precursors.

While the direct use of aminoquinolines in condensation reactions to form chloro-derivatives is not a primary route to this compound, condensation chemistry is fundamental to building the quinoline ring itself. Classical methods like the Combes wikipedia.org and Doebner-Miller nih.govresearchgate.net syntheses involve the condensation of anilines with β-dicarbonyl or α,β-unsaturated carbonyl compounds, respectively, followed by acid-catalyzed cyclization.

To generate chloro-substituted quinolines, these syntheses can be adapted by using chloro-substituted anilines as starting materials. For example, reacting a chloroaniline with an appropriate three-carbon unit can build the desired heterocyclic ring system with the chlorine atom pre-installed on the benzene portion of the quinoline.

Furthermore, chloro-substituted quinoline aldehydes are valuable intermediates that undergo condensation reactions. For instance, 2-chloroquinoline-3-carbaldehyde (B1585622) readily condenses with various amines and hydrazines to form Schiff bases and other fused heterocyclic systems. nih.gov This highlights a pathway where a chloro-quinoline core is first synthesized and then elaborated via condensation at a different position. Metal-assisted condensation reactions have also been reported, such as the reaction of 8-aminoquinoline (B160924) and pyrrole-2-aldehyde in the presence of palladium or platinum salts to yield chloro-complexes. chemicalpapers.comresearchgate.net

The construction of complex molecules like this compound often requires well-designed multi-step synthetic sequences. libretexts.orgsavemyexams.com These routes allow for the precise installation of functional groups in the correct positions.

A direct and relevant multi-step synthesis for this compound involves the following key steps dtic.mil:

Synthesis of a Precursor: A suitable precursor, such as 4-chloro-3-carbethoxyquinoline, is synthesized. This itself can be a multi-step process, often starting from a substituted aniline.

Reduction: The ester group at the C-3 position is selectively reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) at low temperatures is an effective reagent for this transformation, converting 4-chloro-3-carbethoxyquinoline into this compound. dtic.mil

An alternative general strategy involves:

Ring Formation: Cyclization of a precursor like an o-aminobenzoyl derivative to form a 4-hydroxyquinoline ring. For example, the cyclization of an o-[(2-cyanovinyl)amino]benzoate can yield a 3-cyano-4-hydroxyquinoline. researchgate.net

Chlorination: The resulting 4-hydroxyquinoline is chlorinated at the C-4 position using POCl₃, as previously described.

Side-Chain Modification: The substituent at the C-3 position (e.g., a cyano group) is then converted to the desired hydroxymethyl group through a series of chemical transformations, such as reduction.

These multi-step approaches provide the flexibility needed to assemble the target molecule with high purity and control over the substitution pattern.

While this compound itself is achiral, many biologically significant quinoline methanol analogues, such as the antimalarial drug mefloquine, are chiral and require stereoselective synthesis. nih.gov The principles applied in these syntheses are relevant to producing chiral isomers and derivatives of the this compound scaffold.

Stereoselective synthesis in this context typically focuses on controlling the stereochemistry of the carbinol-amine side chain. Key strategies include:

Use of Chiral Catalysts: Asymmetric reduction of a ketone precursor using chiral catalysts (e.g., those based on ruthenium or rhodium) can produce one enantiomer of the alcohol in excess.

Chiral Auxiliaries: Attaching a chiral auxiliary to the molecule can direct a subsequent reaction to occur from a specific face, thereby inducing stereoselectivity. The auxiliary is removed in a later step.

Resolution: Synthesizing the compound as a racemic mixture and then separating the enantiomers using a chiral resolving agent or chiral chromatography.

For example, the synthesis of a chiral analogue like 7-chloro-α-(2-piperidyl)-4-quinolinemethanol would require careful control of the stereocenter at the carbon bearing the hydroxyl and piperidyl groups. acs.org These methods are crucial for preparing enantiomerically pure quinoline methanols for various applications.

Multi-step Synthetic Sequences for Chloro-Quinoline Analogues

Chemical Reactivity and Derivatization of the this compound Scaffold

The this compound scaffold possesses multiple reactive sites that allow for a wide range of chemical transformations and the synthesis of diverse derivatives. The primary sites for derivatization are the C-4 chloro group, the C-3 hydroxymethyl group, and the quinoline ring itself.

Nucleophilic Aromatic Substitution (SNAr) at C-4: The chlorine atom at the C-4 position is highly susceptible to nucleophilic displacement. This is the most common and versatile reaction for derivatizing this scaffold. A wide variety of nucleophiles can be used to replace the chlorine, including amines, alcohols, and thiols. The reaction with amines is a standard method for preparing 4-aminoquinoline (B48711) derivatives. frontiersin.org

Reactions of the Hydroxymethyl Group: The primary alcohol at the C-3 position can undergo standard alcohol reactions.

Oxidation: It can be oxidized to an aldehyde (4-chloroquinoline-3-carbaldehyde) using mild oxidizing agents or further to a carboxylic acid (4-chloroquinoline-3-carboxylic acid) using stronger oxidants.

Esterification/Etherification: The hydroxyl group can be converted into esters or ethers by reacting with acyl chlorides, anhydrides, or alkyl halides, respectively.

Electrophilic Aromatic Substitution on the Ring: The quinoline ring can undergo electrophilic substitution, such as nitration or halogenation. The positions of substitution are directed by the existing chloro and hydroxymethyl groups. The chloro group is deactivating but ortho-, para-directing, while the electron-withdrawing nature of the quinoline nitrogen deactivates the heterocyclic ring towards electrophilic attack.

Table 2: Derivatization Reactions of this compound

Reactive Site Reagent(s) Product Type
C4-Chloro Amines (R-NH₂) 4-Amino-3-quinolinemethanol
C4-Chloro Alkoxides (R-O⁻) 4-Alkoxy-3-quinolinemethanol
C3-Hydroxymethyl PCC, MnO₂ 4-Chloroquinoline-3-carbaldehyde
C3-Hydroxymethyl KMnO₄, CrO₃ 4-Chloroquinoline-3-carboxylic acid
C3-Hydroxymethyl Acyl Chloride (RCOCl) 4-Chloroquinolin-3-ylmethyl ester

This rich reactivity makes this compound a valuable building block for creating a library of substituted quinolines for further study.

Nucleophilic Substitution Reactions at the 4-Position

The chloro group at the 4-position of the quinoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide range of functional groups. The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of the C4 carbon, facilitating attack by nucleophiles.

The substitution of the 4-chloro group with amine nucleophiles is a widely employed strategy for the synthesis of 4-aminoquinoline derivatives, a scaffold present in numerous biologically active compounds. nih.gov This reaction typically proceeds by treating the 4-chloroquinoline substrate with a primary or secondary amine, often in neat conditions or in a suitable solvent. nih.govsavemyexams.com The lone pair of electrons on the nitrogen atom of the amine acts as the nucleophile, attacking the electron-deficient C4 position of the quinoline ring. savemyexams.comlibretexts.org

The reaction can lead to multiple substitutions if the newly formed primary or secondary amine reacts further with the starting chloroquinoline. libretexts.orgchemguide.co.uk To favor the formation of the primary amine product, a large excess of the amine nucleophile can be used. savemyexams.com A variety of 4-aminoquinoline compounds have been prepared through this method, demonstrating its broad applicability. nih.govresearchgate.net For instance, a series of 4-aminoquinoline derivatives were synthesized by reacting 4-chloro-7-substituted-quinolines with mono- and dialkyl amines, resulting in compounds evaluated for their cytotoxic effects. nih.gov

Table 1: Examples of Nucleophilic Substitution with Amines on 4-Chloroquinoline Scaffolds

Amine Nucleophile Product Type Reference
Butyl amine N-Butyl-7-substituted-quinolin-4-amine nih.gov
N,N-Dimethyl-ethane-1,2-diamine N'-(7-Substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine nih.gov
Various amines (R) or (S) 4-aminoalcohol quinoline derivatives researchgate.net

Analogous to the reaction with amines, the 4-chloro group readily undergoes nucleophilic substitution with thiol nucleophiles to form 4-thioquinolines. The sulfur atom of the thiol acts as a potent nucleophile, displacing the chloride ion. These reactions are significant as they introduce a sulfur linkage, which is present in various pharmacologically important molecules. mdpi.com

For example, the reaction of 4-chloro-8-methylquinoline-2(1H)-thione with thiols such as ethanethiol, butanethiol, and thiophenol resulted in the corresponding 4-alkyl(or phenyl)thio derivatives. mdpi.com Similarly, the chloro group in other activated quinoline systems can be substituted by thiols. The synthesis of 2-(2-napthylthio)-quinoline-3-carboxaldehyde from 2-chloroquinoline-3-carboxaldehyde and 2-naphthalenethiol (B184263) in the presence of potassium carbonate demonstrates the displacement of a chloro group on the quinoline ring by a thiol. researchgate.net This type of C(sp²)–heteroatom bond formation is a key step in building complex heterocyclic systems. nih.gov

Table 2: Nucleophilic Substitution with Thiol Nucleophiles

Thiol Nucleophile Substrate Product Reference
Ethanethiol 4-chloro-8-methylquinoline-2(1H)-thione 4-(Ethylthio)-8-methylquinoline-2(1H)-thione mdpi.com
Butanethiol 4-chloro-8-methylquinoline-2(1H)-thione 4-(Butylthio)-8-methylquinoline-2(1H)-thione mdpi.com
Thiophenol 4-chloro-8-methylquinoline-2(1H)-thione 4-(Phenylthio)-8-methylquinoline-2(1H)-thione mdpi.com
Reaction with Various Amine Nucleophiles

Carbon-Carbon Bond Formation Reactions on the Quinoline Ring (e.g., at C-2)

While the 4-position is the primary site for nucleophilic attack, the quinoline ring can also undergo carbon-carbon bond formation at other positions, such as C-2, often facilitated by transition-metal catalysis. These reactions are crucial for constructing more complex polycyclic and multi-aryl systems. nih.govlibretexts.orgvanderbilt.edu

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for this purpose. nih.govresearchgate.net For instance, a C-C bond forming reaction between 2-chloroquinoline-3-carbonitrile (B1354263) and various indoles has been successfully mediated by AlCl₃ to synthesize 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives. researchgate.net This demonstrates that even with a substituent at C-3, the C-2 position can be activated for C-C bond formation. researchgate.net The reactivity of different halogenated positions on the quinoline ring can be selectively controlled, with the reactivity order being I > Br > Cl, allowing for sequential cross-coupling reactions. nih.gov Other transition-metal-catalyzed reactions, including Sonogashira couplings, have also been employed to introduce carbon substituents onto the quinoline framework, starting from appropriately functionalized quinoline derivatives. chim.it

Functional Group Interconversions on the Methanol Moiety

The primary alcohol functional group (–CH₂OH) on this compound is amenable to various functional group interconversions, most notably oxidation. ub.edutandfonline.com

Oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid, depending on the oxidant and reaction conditions. The oxidation of (2-chloroquinolin-3-yl)methanol (B155800) to 2-chloroquinoline-3-carbaldehyde has been reported using reagents like diethyl azodicarboxylate (DEAD) in the presence of a zinc bromide catalyst. smolecule.comsemanticscholar.org Similarly, other oxidizing agents like Dess-Martin periodinane (DMP) are effective for the oxidation of such alcohols. durham.ac.uk These transformations are valuable as the resulting aldehydes and carboxylic acids are themselves versatile intermediates for further synthetic elaborations, such as Wittig reactions or amide bond formations. semanticscholar.orgresearchgate.net

Table 3: Oxidation of the Methanol Moiety

Substrate Reagent/Conditions Product Reference
(2-Chloroquinolin-3-yl)methanol Diethyl azodicarboxylate (DEAD), ZnBr₂, Toluene (reflux) 2-Chloroquinoline-3-carbaldehyde semanticscholar.org

Exploration of Chloro-group Reactivity for Further Derivatization

The chloro group at the 4-position is a key functional handle for extensive derivatization of the quinoline scaffold. libretexts.orgresearchgate.net Beyond the nucleophilic substitutions with amines and thiols, its reactivity extends to modern cross-coupling methodologies that forge carbon-nitrogen and carbon-carbon bonds with high efficiency and selectivity. acs.org

Palladium-catalyzed reactions are particularly prominent in this context. The Buchwald-Hartwig amination, a palladium-catalyzed C-N cross-coupling reaction, provides a powerful alternative to classical SNAr reactions for synthesizing N-aryl quinolines, often under milder conditions and with broader substrate scope. acs.org

Furthermore, the chloro group is an excellent substrate for palladium-catalyzed C-C bond forming reactions. A crucial derivatization strategy involves the borylation of the 4-chloroquinoline using reagents like bis(pinacolato)diboron (B136004) (B₂pin₂). researchgate.net The resulting quinoline-4-boronic ester is a stable intermediate that can subsequently participate in Suzuki-Miyaura cross-coupling reactions with a wide variety of aryl or vinyl halides, enabling the synthesis of C-4 arylated quinolines. researchgate.net This two-step, one-pot borylation/Suzuki coupling sequence highlights the chloro group's role as a versatile linchpin for building molecular complexity. researchgate.net The strategic replacement of other groups with chlorine is also noted as a method to influence a molecule's metabolic stability, underscoring the importance of this functional group in medicinal chemistry design. liverpool.ac.uk

Table of Compounds

Compound Name
This compound
4-aminoquinoline
N-Butyl-7-substituted-quinolin-4-amine
N'-(7-Substituted-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine
4-thioquinoline
4-chloro-8-methylquinoline-2(1H)-thione
4-(Ethylthio)-8-methylquinoline-2(1H)-thione
4-(Butylthio)-8-methylquinoline-2(1H)-thione
4-(Phenylthio)-8-methylquinoline-2(1H)-thione
2-Chloroquinoline-3-carboxaldehyde
2-(2-Napthylthio)-quinoline-3-carboxaldehyde
2-naphthalenethiol
2-chloroquinoline-3-carbonitrile
2-(1H-indol-3-yl)quinoline-3-carbonitrile
2-chloroquinolin-3-yl)methanol
(7-Chloroquinolin-4-yl)methanol
quinoline-4-boronic ester
bis(pinacolato)diboron
ethanethiol
butanethiol
thiophenol
potassium carbonate
AlCl₃
diethyl azodicarboxylate
zinc bromide
Dess-Martin periodinane
butyl amine
N,N-Dimethyl-ethane-1,2-diamine

Iv. Investigations of Biological Mechanisms in Vitro Studies

Antimalarial Activity Mechanisms

Research into the antimalarial properties of quinoline-containing drugs, such as chloroquine (B1663885) and mefloquine, has established their primary mode of action as interference with the parasite's hemoglobin digestion process within its acidic food vacuole. researchgate.netnih.gov This process is crucial for the parasite's survival as it neutralizes toxic byproducts. researchgate.net While the fundamental mechanism is understood, the specifics of how different quinoline (B57606) derivatives exert their effects, and the development of resistance, remain active areas of investigation. researchgate.netnih.gov

In Vitro Efficacy Against Plasmodium falciparum Strains (Chloroquine-sensitive and Resistant)

The in vitro activity of quinoline derivatives is a critical measure of their potential as antimalarial drugs. Mefloquine, a notable 4-quinolinemethanol, has demonstrated high efficacy against both drug-sensitive and drug-resistant strains of P. falciparum. researchgate.net The development of resistance to quinoline antimalarials is a significant concern, with a parasite-encoded homolog of P-glycoprotein implicated in this process. nih.govresearchgate.net

To quantify and compare the efficacy of various compounds, researchers utilize in vitro assays with different strains of P. falciparum. These strains are broadly categorized as chloroquine-sensitive and chloroquine-resistant. nih.gov A semi-automated microdilution technique is one method employed to determine the concentration of a drug required to inhibit parasite growth, often measured by the uptake of radiolabeled hypoxanthine. asm.org

Below is a table summarizing the in vitro activity of various quinoline compounds against different P. falciparum strains.

CompoundP. falciparum StrainIn Vitro Activity (IC50)Reference
Chloroquine diphosphateUganda I (sensitive)10.3 ng/ml asm.org
Chloroquine diphosphateSmith (resistant)156 ng/ml asm.org
Mefloquine-Highly effective against drug-resistant strains researchgate.net
WR-184,806Multidrug-resistantApproximately one-third as active as mefloquine researchgate.net
WR-226,253Multidrug-resistantTwice as active as mefloquine researchgate.net

Activity Against Liver-stage Plasmodium berghei (In Vitro)

Beyond the blood stages of malaria, the liver stage presents a crucial target for prophylactic drugs. nih.gov In vitro assays using hepatoma cell lines, such as HepG2, infected with Plasmodium berghei sporozoites are employed to assess the activity of compounds against these liver-stage parasites. nih.govresearchgate.netplos.org The development of transgenic parasites expressing luciferase allows for the use of bioluminescent imaging to quantify the anti-liver stage activity. nih.gov

Several novel quinolone compounds have demonstrated significant activity against P. berghei in vitro. nih.gov For instance, certain 3-phenyl-4(1H)-quinolones have shown potent activity against P. berghei liver stage parasites. nih.gov

The following table presents the in vitro activity of selected compounds against liver-stage P. berghei.

CompoundOrganismAssay SystemIn Vitro Activity (IC50)Reference
ICI 56,780Plasmodium bergheiHepG2 cells, bioluminescent imaging0.08 nM nih.gov
P4Q-146Plasmodium bergheiHepG2 cells, bioluminescent imaging2.82 nM nih.gov
P4Q-158Plasmodium bergheiHepG2 cells, bioluminescent imaging3.07 nM nih.gov

Anticancer Activity Mechanisms

In addition to its antimalarial properties, 4-Chloro-3-quinolinemethanol and its derivatives have been investigated for their potential as anticancer agents. These investigations have focused on their cytotoxic effects against various cancer cell lines and the underlying cellular and molecular mechanisms responsible for this activity.

In Vitro Cytotoxicity Profiling against Cancer Cell Lines (e.g., MCF7, MDA-MB-468, Glioblastoma)

The initial step in evaluating the anticancer potential of a compound is often to screen it against a panel of human cancer cell lines. This provides a profile of its cytotoxic activity and can indicate which types of cancer may be most susceptible. For example, derivatives of makaluvamine, which share a quinoline-related structural motif, have been tested against a variety of cancer cell lines, including those from breast, prostate, lung, pancreatic, colon, and brain cancers. nih.gov

One particular quinoline methanol (B129727), Vacquinol-1, has shown therapeutic potential specifically against glioblastoma cells. acs.orgrecipharm.com The cytotoxicity of these compounds is typically quantified by determining the IC50 value, the concentration at which 50% of the cancer cells are killed. archivesofmedicalscience.com

The table below provides examples of the in vitro cytotoxicity of quinoline-related compounds against various cancer cell lines.

Compound/DerivativeCancer Cell LineEffectReference
FBA-TPQ (makaluvamine analog)MCF-7 (Breast), MDA-MB-468 (Breast)Potent anti-proliferative effects nih.gov
Vacquinol-1U3013 (Glioblastoma)Induces cell death recipharm.com
Berberine (related alkaloid)HT29 (Colon)IC50 of 52.37 ±3.45 μM archivesofmedicalscience.com
Berberine (related alkaloid)MCF-7 (Breast)IC50 of 272.15 ±11.06 μM archivesofmedicalscience.com

Induction of Specific Cellular Processes (e.g., Vacuolization-induced Cell Death)

A fascinating aspect of the anticancer activity of some quinoline methanols is their ability to induce a specific form of cell death characterized by catastrophic vacuolization. acs.orgrecipharm.com This process, termed methuosis, involves the hyperstimulation of macropinocytosis, leading to the accumulation of large, lucent intracellular vacuoles that ultimately result in cell death. recipharm.comscispace.com This non-apoptotic form of cell death is particularly interesting as it may be effective against apoptosis-resistant cancer cells. nih.gov

Microscopic examination of glioblastoma cells treated with compounds like Vacquinol-1 clearly shows the formation of these massive vacuoles preceding cell death. recipharm.com This distinct mechanism offers a novel therapeutic avenue for cancers that are resistant to conventional treatments.

Inhibition of Molecular Targets (e.g., Topoisomerase II, EGFR/HER-2 Kinases, PDE4)

At the molecular level, the anticancer effects of quinoline derivatives can be attributed to their interaction with and inhibition of specific cellular targets that are crucial for cancer cell survival and proliferation.

Topoisomerase II: Some quinoline-based compounds have been identified as inhibitors of topoisomerase II, an enzyme essential for DNA replication and repair. nih.gov Inhibition of this enzyme leads to DNA damage and ultimately triggers cell death. nih.govscience.gov

EGFR/HER-2 Kinases: The epidermal growth factor receptor (EGFR) is a key player in signaling pathways that drive cell growth and proliferation, and its overactivity is a hallmark of many cancers. xiahepublishing.com Molecular docking studies have suggested that certain quinoline derivatives can bind to the active site of EGFR, thereby inhibiting its function. researchgate.net

Phosphodiesterase 4 (PDE4): Phosphodiesterases are enzymes that regulate intracellular signaling by breaking down cyclic adenosine (B11128) monophosphate (cAMP). nih.gov Inhibition of PDE4, which is a predominant isoform in certain cell types, can lead to an increase in cAMP levels, which in turn can have anti-inflammatory and other cellular effects. nih.gov Some quinoline derivatives have been shown to possess PDE4 inhibitory activity. researchgate.net

Other Investigated Biological Activities (In Vitro)

While the primary focus may be on certain therapeutic areas, the versatile quinolone scaffold has been explored for a range of other biological effects in laboratory settings. These in vitro investigations reveal the broader potential of quinolone derivatives to interact with various biological targets, including viral enzymes, receptors in the nervous and immune systems, and enzymes involved in epigenetic regulation.

Quinolone derivatives have emerged as a significant class of heterocyclic compounds with promising anti-HIV properties, leading to the development of approved antiretroviral drugs. nih.gov The U.S. Food and Drug Administration has approved the 4-quinolone integrase inhibitor, Elvitegravir, for treating HIV infections, underscoring the potential of this chemical family. rsc.orgnih.gov Research has demonstrated that quinolones can interfere with the HIV life cycle at different stages.

One of the primary mechanisms of action is the inhibition of HIV-1 integrase, a crucial enzyme for the replication of the virus. rsc.org Another key target is the HIV Tat-mediated transactivation process, which is essential for viral gene expression. acs.org Studies on 6-aminoquinolones, for instance, have shown that these derivatives can inhibit HIV replication at the transcriptional level. oup.com In chronically and latently infected cell cultures, certain 6-desfluoroquinolones demonstrated significant anti-HIV activity. acs.org

In vitro evaluations against HIV-1 and HIV-2 replication in MT-4 cells have identified several potent quinolone derivatives. uobasrah.edu.iq These studies are crucial for identifying lead compounds and understanding the structure-activity relationships that govern their antiviral efficacy. nih.gov For example, modifications at various positions of the quinolone nucleus, such as the C-8 position, have been explored to enhance pharmacological activity. uobasrah.edu.iq

Table 1: In Vitro Anti-HIV Activity of Selected Quinolone Derivatives

CompoundVirus/TargetCell LineActivity MetricValueSelectivity Index (SI)Reference
Elvitegravir (159) HIV-1 Integrase---Approved Drug------ rsc.org
Quinolone Derivative (160) HIV-1 Integrase---IC₅₀2.6 µM--- rsc.org
Quinolone Derivative 18 HIV-1MT-4IC₅₀≥15.20 µM≤ 6 uobasrah.edu.iq
Quinolone Derivative 19 HIV-1MT-4IC₅₀14.26 µM> 7 uobasrah.edu.iq
WM-16 HIV (TNF-α stimulated)OM-10.1EC₅₀0.010 µg/mL~120-210 oup.com
WC-13 HIV (TNF-α stimulated)OM-10.1EC₅₀0.0056 µg/mL~120-210 oup.com
R-71762 (76) HIV-1---IC₅₀1.7 µM--- nih.gov

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, represents an important target for therapeutic development. nih.gov Quinolone derivatives have been identified as potent modulators of these receptors. researchgate.net The CB2 receptor, found mainly in the immune system and hematopoietic cells, is an especially attractive drug target due to its role in inflammatory processes without the psychoactive effects associated with CB1 receptor activation. nih.govucl.ac.be

A variety of 4-oxo-1,4-dihydroquinoline-3-carboxamide (B1204386) derivatives have been synthesized and evaluated for their affinity to human CB1 and CB2 receptors. ucl.ac.be Many of these compounds exhibit high selectivity for the CB2 receptor. ucl.ac.be Functional assays, such as [35S]-GTPγS binding studies, have shown that these selective quinolones often act as agonists at the CB2 receptor. ucl.ac.be

Conversely, other studies focusing on 6-substituted 4-quinolone-3-carboxamides have identified compounds that act as inverse agonists at the CB2 receptor. acs.orgcore.ac.uk These findings are significant as selective CB2 inverse agonists may serve as novel immunomodulatory agents. nih.gov The development of these compounds involves modifying the quinolone scaffold to improve not only receptor affinity and selectivity but also physicochemical properties like aqueous solubility. nih.govnih.gov

Table 2: In Vitro Cannabinoid Receptor (CB2) Activity of Selected Quinolone Derivatives

Compound Class/DerivativeReceptorActivity TypeAffinity (Ki)Selectivity Index (SI)Reference
4-Oxo-1,4-dihydroquinoline-3-carboxamides CB2Agonist---CB2 Selective ucl.ac.be
6-Substituted 4-quinolone-3-carboxamides (e.g., 2e, 2g) CB2Inverse Agonist0.7 nM to 73.2 nM>14285 to 1.9 acs.org
1,2,3-Triazole Derivative (11) CB2Inverse Agonist1.2 nM> 8620 nih.gov
4-Hydroxy-2-quinolone Derivatives (7b, 7c) CB2Ligand< 1 nM> 1300 nih.gov

DNA methyltransferases (DNMTs) are key enzymes in epigenetic regulation, and their inhibition is a promising strategy in cancer therapy for reactivating tumor suppressor genes. mdpi.complos.org Non-nucleoside inhibitors are being actively researched, and quinoline-based compounds have been identified as a new class of DNA hypomethylating agents. mdpi.complos.org

One notable quinolone-based DNMT inhibitor is SGI-1027. mdpi.complos.org This compound has been shown to inhibit DNMT1, DNMT3A, and DNMT3B with comparable potency. plos.org The mechanism of action for SGI-1027 was initially thought to be competition with the cofactor S-adenosyl-L-homocysteine (SAH), but later studies suggested it may inhibit DNMTs through a DNA-binding mechanism and can also induce the degradation of DNMT1 protein. mdpi.complos.org

Further research has led to the development of novel bis-quinoline compounds that exhibit potent antiproliferative activity against various cancer cell lines. mdpi.com These compounds act through a dual mechanism of inhibiting DNMTs (particularly DNMT3A) and inducing the degradation of DNMT1 and DNMT3A proteins. mdpi.com In cellular assays, these derivatives demonstrated effective demethylating activity, confirming their potential as epigenetic modulators. mdpi.com Dual-target quinolone inhibitors have also been designed to target both DNMTs and histone methyltransferases like G9a, showcasing the versatility of the quinolone scaffold in creating multi-target epigenetic drugs. nih.gov

Table 3: In Vitro DNA Methyltransferase (DNMT) Inhibition by Selected Quinolone Derivatives

CompoundTarget Enzyme(s)Activity MetricValueCell Line (if applicable)Reference
SGI-1027 DNMT1, DNMT3A, DNMT3BIC₅₀6–13 µM--- plos.org
Bis-quinoline 2a General DNMTsIC₅₀0.14 µMHeLa mdpi.com
Bis-quinoline 2b General DNMTsIC₅₀0.3 µMMCF-7 mdpi.com
Bis-quinoline 4c DNMT3AHigh Potency58.7% demethylationHCT116 mdpi.com
CM-272 (35) DNMT1IC₅₀382 nM--- nih.gov
CM-272 (35) DNMT3AIC₅₀85 nM--- nih.gov

V. Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com This method is instrumental in understanding the binding mechanisms of potential drug candidates with their protein targets. nih.govnih.gov

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking studies are crucial for predicting how 4-Chloro-3-quinolinemethanol and its derivatives bind to specific receptors. These studies help in determining the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. nih.govdergipark.org.tr The process involves generating various possible conformations, or "poses," of the ligand within the receptor's binding site and then using a scoring function to evaluate the fitness of each pose. schrodinger.comwustl.edu The goal is to identify the pose that best mimics the natural binding of the ligand. nih.gov For instance, in studies involving derivatives, docking scores can help rank compounds based on their predicted binding affinities, providing a basis for selecting promising candidates for further investigation. rasayanjournal.co.in

The accuracy of these predictions is often validated by comparing the computational results with experimental data, such as that obtained from X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.com A low root-mean-square deviation (RMSD) value between the docked pose and the experimentally determined structure indicates a high level of accuracy in the docking protocol. nrfhh.com

Identification of Key Binding Interactions and Energetic Contributions

Beyond predicting binding poses, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. scispace.com Identifying these key interactions is fundamental to understanding the mechanism of action and for designing more potent and selective derivatives. nih.gov For example, a study on thiopyrano[2,3-b]quinoline derivatives identified specific amino acid residues within the receptor that were crucial for binding. nih.gov

Energetic contributions of individual interactions can also be estimated, providing a more detailed picture of the binding event. This information can guide the modification of the ligand to enhance favorable interactions or to mitigate unfavorable ones, a process central to lead optimization in drug discovery. nih.gov

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. cresset-group.com This technique allows for a more realistic representation of the biological system, taking into account the flexibility of both the ligand and the receptor. jscimedcentral.com

Conformational Analysis and Flexibility of the Compound and its Complexes

MD simulations are employed to study the conformational flexibility of this compound and its complexes with target receptors. nih.gov These simulations can reveal how the compound adapts its shape to fit into the binding pocket and how the receptor itself may change its conformation upon ligand binding. jscimedcentral.com By tracking the trajectory of the molecule over time, researchers can identify stable conformations and the energetic barriers between them. cresset-group.com This information is critical for understanding the dynamic nature of molecular recognition. nih.gov

The stability of the ligand-receptor complex over the course of the simulation is often assessed by calculating the root-mean-square deviation (RMSD) of the atomic positions. A stable RMSD trajectory suggests that the complex has reached a state of equilibrium. nih.gov

Exploration of Binding Site Dynamics

MD simulations also provide insights into the dynamics of the binding site itself. The binding pocket is not a rigid entity but rather a flexible region that can adapt to accommodate different ligands. jscimedcentral.com Simulations can reveal the movement of amino acid side chains within the binding site and identify "hot spots" that are particularly important for ligand interaction. mdpi.com Understanding these dynamics is crucial for designing ligands that can effectively bind to and modulate the function of the target protein.

Virtual Screening Approaches

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. mdpi.comjddtonline.info This approach can be either structure-based or ligand-based.

Structure-based virtual screening utilizes the three-dimensional structure of the target protein to dock large numbers of candidate compounds and rank them based on their predicted binding affinity. mdpi.com In cases where the structure of the target is unknown, ligand-based virtual screening can be employed. This method uses the chemical structure of a known active ligand to identify other compounds in a database that have similar properties. nih.govutupub.fi

This compound and its analogs could potentially be identified as "hits" in virtual screening campaigns aimed at discovering new therapeutic agents. For example, a virtual screening effort targeting visceral leishmaniasis identified a series of imidazo[1,2-a]pyridine (B132010) compounds, demonstrating the power of this approach to explore vast chemical spaces and identify novel chemotypes. nih.gov The hits from virtual screening are then subjected to further experimental validation to confirm their activity.

Structure-Based Virtual Screening (SBVS) for Target Compatibility

Structure-based virtual screening (SBVS) leverages the three-dimensional structure of a biological target to predict how a small molecule might bind. nih.govsemanticscholar.orgscielo.br This method is particularly effective when the target's binding site is known. nih.govsemanticscholar.org In the case of quinoline (B57606) derivatives, SBVS has been employed to explore their interactions with various enzymes and receptors, including those relevant to cancer and infectious diseases. researchgate.netfabad.org.tr For example, quinazoline (B50416) derivatives, which share the core quinoline structure, were screened against the Epidermal Growth Factor Receptor (EGFR) to identify potential inhibitors of tumor angiogenesis. researchgate.net Through molecular docking, a key component of SBVS, researchers can predict the binding affinity and orientation of ligands within the target's active site, helping to prioritize compounds for further experimental validation. nih.govresearchgate.net

Ligand-Based Virtual Screening (LBVS) using Molecular Descriptors and Pharmacophores

When the 3D structure of a target is unknown, ligand-based virtual screening (LBVS) provides a valuable alternative. scielo.brtechscience.com This approach utilizes the properties of known active compounds to find others with similar characteristics. techscience.comnih.gov Key to LBVS are molecular descriptors and pharmacophore models, which define the essential steric and electronic features required for biological activity. researchgate.netarxiv.org A pharmacophore model might include features like hydrogen-bond acceptors, hydrogen-bond donors, and hydrophobic regions. researchgate.net For quinoline-related compounds, LBVS has been used to screen large databases for molecules that match a predefined pharmacophore, leading to the discovery of novel compounds with potential therapeutic effects. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations offer deep insights into the electronic structure and reactivity of molecules, which is crucial for understanding reaction mechanisms and predicting molecular properties.

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. core.ac.ukmdpi.comnih.gov DFT calculations have been applied to quinoline derivatives to understand their structural parameters, vibrational frequencies, and electronic properties. researchgate.netepstem.net These studies provide a theoretical framework for understanding reaction mechanisms, such as 1,3-dipolar cycloadditions, by calculating the activation energies of different reaction pathways. nih.gov The accuracy of DFT methods, particularly with hybrid functionals like B3LYP, makes them a staple for computational organic chemists. nih.gov

Prediction of Electronic Properties and Reactivity Sites

Quantum chemical calculations are instrumental in predicting the electronic properties and identifying reactive sites within a molecule. nih.govbiorxiv.org For compounds like this compound, these calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). epstem.netcmst.eu The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's reactivity. epstem.net Furthermore, these methods can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and highlight electron-rich and electron-poor regions, indicating likely sites for intermolecular interactions.

In Silico Pharmacokinetic Predictions

The evaluation of a drug candidate's pharmacokinetic profile, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET), is a critical step in the drug development process. computabio.com In silico methods provide a rapid and cost-effective means to predict these properties early on. computabio.comscielo.brscielo.br

Predicting Permeability Profiles (e.g., Blood-Brain Barrier for Analogues)

The ability of a molecule to cross the blood-brain barrier (BBB) is a critical determinant of its potential as a therapeutic agent for central nervous system (CNS) disorders. nih.govnih.gov For analogues of this compound, computational and molecular modeling studies are invaluable for predicting their BBB permeability at an early stage of drug discovery, thereby guiding the synthesis of compounds with a higher probability of reaching their intended targets within the brain. nih.govnih.gov These in silico methods offer a high-throughput and cost-effective alternative to extensive experimental testing. mdpi.com

A variety of computational approaches are employed to predict the BBB penetration of quinoline derivatives. These methods are broadly based on quantitative structure-activity relationship (QSAR) models, which correlate the physicochemical properties of molecules with their biological activity—in this case, their ability to cross the BBB. mdpi.comresearchgate.net Key molecular descriptors frequently used in these models include:

Lipophilicity (LogP): The partition coefficient between octanol (B41247) and water is a crucial factor, with an optimal range often suggested for BBB penetration. google.com

Polar Surface Area (PSA): This descriptor quantifies the surface area of a molecule contributed by polar atoms and is generally inversely related to BBB permeability. google.com

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily through passive diffusion. mdpi.com

Number of Rotatable Bonds (NRB): Increased molecular flexibility, as indicated by a higher number of rotatable bonds, can negatively impact BBB penetration. google.com

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors is a key factor influencing a molecule's polarity and, consequently, its ability to permeate the BBB.

Machine learning algorithms, such as decision trees and support vector machines, are increasingly used to build predictive models for BBB permeability based on these descriptors. mdpi.comnih.gov These models are trained on large datasets of compounds with experimentally determined BBB penetration data. nih.gov For instance, the "BOILED-Egg" model provides a visual representation of the likelihood of a compound to be absorbed in the gastrointestinal tract and to penetrate the brain based on its lipophilicity and polarity. amazonaws.com

Research on various quinoline derivatives has demonstrated the utility of these predictive models. For example, studies on different series of quinoline analogues have successfully used computational tools to identify candidates with enhanced BBB penetration for potential neuroprotective applications. mdpi.com Conversely, for applications outside the CNS, such as antimalarial drugs, these same computational methods can be used to design analogues with reduced BBB permeability to minimize potential neurological side effects. google.com A patent for next-generation quinoline methanols even provides a specific formula to calculate the log ratio of brain to blood concentration (cLogBB) to guide the development of compounds with lower brain uptake than existing drugs like mefloquine. google.com

The prediction of BBB permeability is not solely based on passive diffusion. Active transport mechanisms, involving influx and efflux transporters at the BBB, also play a significant role. nih.gov Some advanced computational models are beginning to incorporate these active transport processes to provide a more accurate prediction of a compound's concentration in the CNS. nih.gov

The following interactive table illustrates the type of data generated in computational studies to predict the blood-brain barrier permeability of hypothetical analogues of this compound. The values for the analogues are for illustrative purposes and are based on general principles of BBB permeability prediction for quinoline derivatives.

CompoundStructurePredicted LogPPredicted PSA (Ų)Predicted MW ( g/mol )Predicted BBB Permeability
This compound 2.532.7193.6Moderate
Analogue 1 (4-Fluoro-3-quinolinemethanol)2.132.7177.2High
Analogue 2 (4-Chloro-3-(aminomethyl)quinoline)2.247.9192.7Low
Analogue 3 (4-Chloro-6-methoxy-3-quinolinemethanol)2.841.9223.7Moderate-Low
Analogue 4 (4-Trifluoromethyl-3-quinolinemethanol)3.132.7227.2High

Vi. Future Research Directions and Unexplored Avenues

Design and Synthesis of Novel Analogues with Optimized Properties

A primary focus of future research will be the rational design and synthesis of new derivatives of 4-chloro-3-quinolinemethanol with enhanced efficacy and safety profiles.

Targeted Modifications for Enhanced Potency and Selectivity

The targeted modification of the this compound scaffold is a key strategy to improve its pharmacological properties. Structure-activity relationship (SAR) studies have shown that alterations to the quinoline (B57606) ring can significantly impact cytotoxicity against cancer cell lines. Future work will likely involve the introduction of diverse substituents at various positions on the quinoline nucleus to enhance potency and selectivity for specific biological targets. For instance, the synthesis of analogs with different halogen substitutions or the introduction of bulky lipophilic groups could lead to improved activity. researchgate.netcurtin.edu.au

Table 1: Potential Targeted Modifications and Their Rationale

Modification SiteProposed ChangeRationale for Enhanced Potency and Selectivity
Quinoline Ring (C-6, C-7)Introduction of various functional groupsTo modulate the electronic and steric properties, potentially improving target binding affinity. researchgate.net
C-4 PositionReplacement of chlorine with other halogens or functional groupsTo explore the impact on reactivity and target interaction.
C-3 Methanol (B129727) GroupEsterification or etherificationTo alter lipophilicity and pharmacokinetic properties.

Exploration of Hybrid Molecules Incorporating the this compound Scaffold

The creation of hybrid molecules, which combine the this compound core with other pharmacologically active moieties, represents a promising avenue for developing novel therapeutics. nih.govresearchgate.net This approach aims to achieve synergistic effects, multi-target engagement, or overcome drug resistance. nih.govdut.ac.za For example, conjugating this compound with molecules known to inhibit specific enzymes or with moieties that enhance cellular uptake could lead to compounds with superior therapeutic profiles. acs.orgresearchgate.nettandfonline.com The development of such hybrid compounds has been effective in antimalarial research, combining quinoline scaffolds with other drug classes to combat resistance. nih.govresearchgate.net

Advanced Mechanistic Studies (In Vitro)

A deeper understanding of the molecular mechanisms underlying the biological effects of this compound is essential for its further development.

Elucidation of Intracellular Targets and Pathways

Identifying the precise intracellular targets of this compound and its analogs is a critical area for future in vitro research. While some quinoline derivatives are known to interact with DNA, the specific binding partners for this particular compound are not fully elucidated. nih.gov Advanced techniques such as chemical proteomics and affinity-based pulldown assays can be employed to identify direct protein interactors. Subsequent validation through biochemical and cell-based assays will be necessary to confirm these targets and to map the downstream signaling pathways that are affected.

Resistance Mechanism Investigations at the Molecular Level

The emergence of drug resistance is a major challenge in chemotherapy. dut.ac.zaresearchgate.net It is crucial to investigate potential mechanisms by which cells could develop resistance to this compound. This can be achieved by generating resistant cell lines in the laboratory and then employing "omics" approaches (genomics, transcriptomics, proteomics) to identify the molecular changes responsible for the resistant phenotype. Understanding these mechanisms at the molecular level will be vital for designing next-generation compounds that can evade or overcome resistance. researchgate.net

Application of Advanced Computational Methodologies

Computational approaches are increasingly integral to modern drug discovery and can significantly guide and accelerate the development of new this compound-based agents.

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that link the structural features of different analogs to their biological activity. researchgate.net Molecular docking simulations can provide valuable insights into how these molecules bind to their putative biological targets, helping to rationalize observed activities and guide the design of new derivatives with improved binding affinity. researchgate.net Furthermore, molecular dynamics simulations can be used to study the stability of ligand-protein complexes and to understand the dynamic nature of these interactions. The insights gained from these computational studies can help prioritize the synthesis of the most promising new analogs.

Table 2: Application of Computational Methods in Drug Design

Computational MethodApplicationPotential Outcome
QSARCorrelating chemical structure with biological activity. researchgate.netPredictive models to guide the synthesis of more potent compounds.
Molecular DockingSimulating the binding of ligands to target proteins. researchgate.netUnderstanding binding modes and designing analogs with enhanced affinity.
Molecular DynamicsSimulating the movement and interaction of the ligand-protein complex over time.Assessing the stability and dynamics of the binding interaction.

Machine Learning and Artificial Intelligence in Design and Prediction

The application of machine learning (ML) and artificial intelligence (AI) in the design of novel quinoline-based compounds is a burgeoning field. These computational techniques can be employed to develop Quantitative Structure-Activity Relationship (QSAR) models. Such models are instrumental in predicting the biological activity of compounds like this compound based on their molecular structure. By analyzing large datasets of known molecules, ML algorithms can identify key structural features that correlate with desired therapeutic effects, thus guiding the synthesis of more potent and selective analogs.

Future research will likely focus on developing more sophisticated and predictive AI models. These models could be trained to not only predict biological activity but also to forecast pharmacokinetic and toxicological profiles, providing a more holistic early-stage assessment of drug candidates. The use of deep learning, a subset of ML, could further enhance these predictive capabilities by capturing more complex and subtle relationships within the chemical data.

Table 1: Illustrative Example of a QSAR Model for Quinoline Derivatives

This table demonstrates the type of data generated from a hypothetical machine learning model designed to predict the bioactivity of compounds related to this compound.

Compound ID Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Polar Surface Area) Predicted Bioactivity (e.g., IC50 in µM)
CQM-0012.5601.2
CQM-0023.1550.8
CQM-0032.8651.5
CQM-0043.5500.5

Enhanced Sampling Techniques in Molecular Dynamics

Molecular dynamics (MD) simulations provide invaluable insights into the dynamic behavior of molecules at an atomic level. For this compound, MD simulations can elucidate its conformational preferences and its interactions with biological targets such as proteins or nucleic acids. However, conventional MD simulations can be limited by the timescale of the simulation, which may not be sufficient to observe rare but functionally important events.

Enhanced sampling techniques, such as metadynamics and umbrella sampling, can overcome these limitations. These methods accelerate the exploration of a molecule's conformational space, allowing for a more comprehensive understanding of its energy landscape and binding thermodynamics. Future applications in the study of this compound could involve using these advanced simulation techniques to accurately predict binding affinities and to unravel the mechanisms of action of its derivatives.

Development of Robust and Sustainable Synthetic Routes

The practical application of this compound is contingent upon the availability of efficient and environmentally responsible methods for its synthesis. A significant area of ongoing research is therefore dedicated to the development of synthetic routes that are not only high-yielding but also sustainable and economically viable.

Green Chemistry Approaches to Compound Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize the environmental impact of chemical production. This involves the use of less hazardous solvents, the reduction of waste products, and the utilization of renewable starting materials. For the synthesis of this compound, research could explore one-pot reactions that reduce the number of synthetic steps and purification stages, thereby saving energy and resources.

Furthermore, the use of catalytic methods, particularly those involving earth-abundant metals, is a key focus of green chemistry. Developing catalytic systems that can efficiently construct the quinoline core and introduce the required functional groups in a highly selective manner would represent a significant advancement in the sustainable production of this compound.

Table 2: Comparison of a Conventional vs. a Greener Synthetic Route for a Quinoline Core

This table provides a hypothetical comparison of metrics for a traditional synthesis versus a more sustainable, green chemistry-based approach for producing a quinoline structure similar to that of this compound.

Metric Conventional Route (e.g., Friedländer Synthesis) Green Chemistry Route (e.g., Catalytic One-Pot Reaction)
Solvent TolueneWater or Ethanol
Catalyst Strong Acid/BaseReusable Solid Catalyst
Number of Steps 3-41-2
Atom Economy 60-70%>90%
Yield 75%95%

Scalable and Cost-Effective Production Methodologies

For this compound to be a viable candidate for any large-scale application, its production must be scalable and cost-effective. Research in this area focuses on optimizing reaction conditions to maximize yield and purity while minimizing costs. This includes the investigation of flow chemistry processes, which can offer superior control over reaction parameters, leading to improved consistency and safety compared to traditional batch processing.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.